This compound can be classified as:
The synthesis of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide typically involves several steps, including the formation of the cyclohexyl ring and subsequent amide bond formation. While specific literature on this exact compound may be limited, similar compounds have been synthesized using analogous methods:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity.
The molecular structure of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide can be analyzed using various spectroscopic techniques:
The molecular formula for this compound is CHNO, indicating a complex structure with multiple functional groups.
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide may participate in several chemical reactions due to its functional groups:
Understanding these reactions is crucial for both synthetic applications and potential degradation pathways in biological systems.
Further studies would be necessary to elucidate its precise mechanism of action.
The physical and chemical properties of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide include:
These properties are essential for determining its suitability for various applications.
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide has potential applications in various fields:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications.
Systematic IUPAC Name:2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethylacetamide
Molecular Formula: C₁₂H₂₅N₃OMolecular Weight: 227.35 g/molStructural Features:
Representative Identifiers:
Structural Analogs:Table 1: Comparative Structural Features of Acetamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations |
---|---|---|---|
2-Amino-N-(2-(dimethylamino)cyclohexyl)acetamide [1] | C₁₀H₂₁N₃O | 199.29 | Dimethylamino at cyclohexyl-2-position; no N-ethyl |
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-acetamide | C₁₃H₂₅ClN₂O | 260.80 | Chloroacetamide; N-isopropyl substitution |
2-amino-N-[2-(azepan-1-yl)ethyl]acetamide | C₁₀H₂₁N₃O | 199.29 | Azepan ring; ethyl linker |
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide [8] | C₁₂H₂₃N₃O₂ | 241.33 | Acetyl-ethyl-amino at cyclohexyl-4-position |
The compound’s stereochemistry significantly influences its physicochemical properties:
The strategic incorporation of 4-(dialkylamino)cyclohexyl motifs into bioactive molecules gained prominence in early 2010s oncology and immunology programs. 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide evolved from systematic structure-activity relationship (SAR) studies targeting:
A 2016 patent (WO2016037026A1) marked a pivotal shift, disclosing cyclohexyl-ethyl acetamides as indoleamine 2,3-dioxygenase (IDO) antagonists. This validated the core scaffold’s utility in immunooncology and stimulated derivative synthesis, including 2-amino variants [7].
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is classified within the "U-Compounds" – a pharmacological family characterized by N,N-disubstituted acetamides featuring hydrogen-bond accepting heterocycles or tertiary amines. It exemplifies the "Type III" U-Compound profile:
Core Structural Attributes:
Pharmacological Differentiation:Unlike simpler analogs (e.g., 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide ), the cyclohexyl ring imposes conformational constraints that enhance selectivity for planar binding sites (e.g., enzyme catalytic clefts). The N-ethyl group reduces metabolic N-dealkylation susceptibility compared to N-methyl derivatives.
Therapeutic Alignment:Table 2: U-Compound Family Therapeutic Applications
Compound Class | Target/Pathway | Therapeutic Area |
---|---|---|
IRAK Inhibitors [5] | Interleukin-1 receptor-associated kinases | Inflammation, Oncology |
IDO Antagonists [7] | Tryptophan-kynurenine pathway | Immunooncology |
Kinase Modulators | Serine/threonine kinases | Antiproliferative agents |
This derivative’s primary amino group enables pro-drug functionalization (e.g., amide formation, Schiff bases) to enhance blood-brain barrier penetration – a strategy less feasible in chloro or methyl analogs [6]. Current research explores its role in bifunctional molecules targeting IDO1/PD-L1 dual pathways, leveraging the cyclohexyl scaffold as a spatial linker [5] [7].
Synthetic Evolution:
The structural and pharmacological progression within this family underscores the compound’s role as a versatile intermediate in the development of enzyme inhibitors and immune checkpoint modulators.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7